molecular formula C18H19Cl2N3O3 B2549510 2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2309573-83-7

2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2549510
CAS No.: 2309573-83-7
M. Wt: 396.27
InChI Key: JRNCNQBSDPGLBY-UHFFFAOYSA-N
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Description

2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a dichlorophenoxy moiety, an azetidinyl ring, and a dihydropyridazinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and rigorous purification processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[1-[2-(2,4-dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-11-3-6-17(24)23(21-11)10-13-8-22(9-13)18(25)12(2)26-16-5-4-14(19)7-15(16)20/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNCNQBSDPGLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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